6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate
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Overview
Description
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is an organic compound with the molecular formula C11H15ClO2. This compound is characterized by the presence of a chloro group, a methyl group, and a but-2-ynoate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate typically involves the reaction of 6-chloro-2-methylhex-4-en-3-ol with but-2-ynoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylhex-2-ene: Similar structure but lacks the but-2-ynoate ester group.
2-Methylhex-4-en-3-yl but-2-ynoate: Similar structure but lacks the chloro group.
Properties
CAS No. |
148680-95-9 |
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Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(6-chloro-2-methylhex-4-en-3-yl) but-2-ynoate |
InChI |
InChI=1S/C11H15ClO2/c1-4-6-11(13)14-10(9(2)3)7-5-8-12/h5,7,9-10H,8H2,1-3H3 |
InChI Key |
MMJCSUNYNRJMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OC(C=CCCl)C(C)C |
Origin of Product |
United States |
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